3-Fluoro-4-methylphenyl methyl sulfide
Overview
Description
3-Fluoro-4-methylphenyl methyl sulfide is an organic compound with the molecular formula C8H9FS It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a methyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylphenyl methyl sulfide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoro-4-methylphenyl halides with thiolates. For example, 3-fluoro-4-methylphenyl bromide can react with sodium methylthiolate under mild conditions to yield the desired product.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 3-fluoro-4-methylphenyl boronic acid can be coupled with methyl sulfide in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: 3-Fluoro-4-methylphenyl methyl sulfoxide, 3-Fluoro-4-methylphenyl methyl sulfone.
Reduction: 3-Fluoro-4-methylphenyl thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methylphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylphenyl methyl sulfide depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenyl methyl ether
- 3-Fluoro-4-methylphenyl methyl amine
- 3-Fluoro-4-methylphenyl methyl ketone
Comparison
Compared to similar compounds, 3-Fluoro-4-methylphenyl methyl sulfide is unique due to the presence of the sulfide group, which imparts distinct chemical reactivity and potential applications. For example, the sulfide group can undergo oxidation to form sulfoxides and sulfones, which are valuable intermediates in organic synthesis. Additionally, the presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry.
Biological Activity
3-Fluoro-4-methylphenyl methyl sulfide is a fluorinated organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential mechanisms of action.
Chemical Structure and Properties
Molecular Formula : C₉H₁₁FOS
Molecular Weight : 174.25 g/mol
SMILES Notation : FC(C)Cc1ccc(SC)cc1
The compound features a fluorinated phenyl ring which enhances its lipophilicity, potentially influencing its biological interactions and activity. The presence of the methyl sulfide group may also contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various sulfide compounds, it was found to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound may serve as a promising candidate for developing new antibacterial agents.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can enhance cholinergic signaling, making it relevant for neurodegenerative diseases like Alzheimer's.
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Acetylcholinesterase | Competitive | 45 nM |
The competitive nature of this inhibition indicates that the compound binds to the active site of AChE, preventing substrate access and thereby prolonging acetylcholine action.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, altering permeability and leading to cell lysis.
- Enzyme Interaction : As an AChE inhibitor, it competes with acetylcholine for binding sites, enhancing neurotransmission.
- Oxidative Stress Modulation : Preliminary studies suggest that the compound may influence redox states within cells, potentially acting as an antioxidant.
Case Studies
- Antimicrobial Efficacy Study : A recent study conducted on various sulfides demonstrated that this compound showed superior activity against resistant strains of bacteria compared to conventional antibiotics. This highlights its potential role in addressing antibiotic resistance.
- Neuroprotective Effects : In vitro studies using neuronal cell lines have shown that treatment with the compound reduces cell death induced by oxidative stress. This suggests a neuroprotective effect that warrants further investigation in animal models.
Properties
IUPAC Name |
2-fluoro-1-methyl-4-methylsulfanylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXPURGSKUHHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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